- A Concise Synthesis of Racemic Lorcaserin, Australian Journal of Chemistry, 2016, 69(7), 770-774
Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)
953789-37-2 structure
Product Name:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
N.o CAS:953789-37-2
MF:C11H16Cl3N
MW:268.610440254211
MDL:MFCD11046660
CID:69663
PubChem ID:44222956
Update Time:2025-10-23
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane
- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride
- 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride
- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride
- 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride
- [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE
- lorcaserin impurity b
- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
- BCP13020
- API0004876
- AX8225495
- TC
- AC-28980
- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
- CS-M1648
- SCHEMBL174859
- AKOS016000246
- 953789-37-2
- [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride
- CS-13191
- DB-116034
- 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL
- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
- Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
- DTXSID30657920
-
- MDL: MFCD11046660
- Inchi: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
- Chave InChI: ARSNVFGYXNWTPK-UHFFFAOYSA-N
- SMILES: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1
Propriedades Computadas
- Massa Exacta: 267.03500
- Massa monoisotópica: 267.035
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 5
- Complexidade: 144
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 12
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: none
Propriedades Experimentais
- Ponto de Fusão: >170°C
- Solubilidade: DMSO (Slightly), Methanol (Slightly)
- PSA: 12.03000
- LogP: 4.29230
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Dados aduaneiros
- CÓDIGO SH:2923900090
- Dados aduaneiros:
中国海关编码:
2923900090概述:
2923900090 其他季铵盐及季铵碱。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2923900090 other quaternary ammonium salts and hydroxides。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146286-5g |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 95% | 5g |
$408.10 | 2023-08-31 | |
| Alichem | A019146286-10g |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 95% | 10g |
$550.00 | 2023-08-31 | |
| TRC | C364255-50mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 50mg |
$ 127.00 | 2023-09-08 | ||
| TRC | C364255-100mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 100mg |
$ 207.00 | 2023-04-18 | ||
| TRC | C364255-250mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 250mg |
$ 431.00 | 2023-04-18 | ||
| TRC | C364255-1g |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 1g |
$ 645.00 | 2022-04-01 | ||
| TRC | C364255-1000mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 1g |
$ 741.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | D767852-5g |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 5g |
$130 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059236-100mg |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 98% | 100mg |
¥301.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059236-250mg |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 98% | 250mg |
¥502.00 | 2024-04-24 |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Chlorotrimethylsilane , Aluminum chloride , Sodium borohydride Solvents: Tetrahydrofuran ; rt → 70 °C; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 120 °C; 2 h, 120 °C
Referência
- Preparation method of lorcaserin, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C
1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C
1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C
Referência
- Process for preparation of lorcaserin intermediate, China, , ,
Método de produção 4
Condições de reacção
1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C
1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
Referência
- Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
Referência
- Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C
Referência
- Process for preparation of Lorcaserin hydrochloride hemihydrate, China, , ,
Método de produção 7
Condições de reacção
1.1 Catalysts: Aluminum chloride ; rt → 85 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C
1.3 Solvents: Dichloromethane ; overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C
1.3 Solvents: Dichloromethane ; overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
Referência
- Development and optimization of a new synthetic process for lorcaserin, Bioorganic & Medicinal Chemistry, 2018, 26(4), 977-983
Método de produção 8
Condições de reacção
1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C
Referência
- A process for the preparation of lorcaserin hydrochloride, India, , ,
Método de produção 9
Condições de reacção
Referência
- Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto, United States, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C
Referência
- A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts, China, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C
Referência
- Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt; < 60 °C; 27 min, < 60 °C
Referência
- Microwave-assisted synthesis of lorcaserin hydrochloride, Huaxue Shiji, 2016, 38(9), 917-920
Método de produção 13
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 10 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C
Referência
- An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof, India, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Phosphorus tribromide ; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ; rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C
1.5 Reagents: Water
1.2 Reagents: Water ; rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C
1.5 Reagents: Water
Referência
- Process for preparing a chlorophenylethylpropanamine compound, IP.com Journal, 2015, 16, 1-3
Método de produção 15
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 3 h, 65 °C
Referência
- Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Hydrogen bromide ; rt → 100 °C; 4.5 h, 1.38 - 1.93 bar
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C
Referência
- Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
Referência
- Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof, United States, , ,
Método de produção 18
Condições de reacção
Referência
- Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, China, , ,
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials
- 1-Aminopropan-2-ol
- 4-Chloro-N-(2-chloro-1-oxopropyl)benzeneacetamide
- 2-(4-chlorophenyl)ethan-1-ol
- 2-(4-Chlorophenyl)ethyl Chloride
- 1-((4-Chlorophenethyl)amino)propan-2-ol Hydrochloride
- N-[2-(4-Chlorophenyl)ethyl]-N-(2-chloropropyl)-4-methylbenzenesulfonamide
- 1-(2-Bromoethyl)-4-chlorobenzene
- 1-((4-Chlorophenethyl)amino)propan-2-ol
- Propanamide,2-chloro-N-[2-(4-chlorophenyl)ethyl]-
- Benzeneethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)
- 4-Chloro-N-(2-chloropropyl)benzeneacetamide
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Literatura Relacionada
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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